molecular formula C6H13BrO2 B1627682 6-Bromohexane-1,2-diol CAS No. 251100-37-5

6-Bromohexane-1,2-diol

Cat. No.: B1627682
CAS No.: 251100-37-5
M. Wt: 197.07 g/mol
InChI Key: LPVGZZSFMIEXDY-UHFFFAOYSA-N
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Description

6-Bromohexane-1,2-diol (CAS: 251100-37-5) is a brominated aliphatic diol with the molecular formula C₆H₁₃BrO₂ and a molar mass of 197.07 g/mol . Its structure features a six-carbon chain with hydroxyl groups at positions 1 and 2 and a bromine atom at position 4. The presence of both hydroxyl and bromine substituents makes it a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution or cross-coupling.

Properties

CAS No.

251100-37-5

Molecular Formula

C6H13BrO2

Molecular Weight

197.07 g/mol

IUPAC Name

6-bromohexane-1,2-diol

InChI

InChI=1S/C6H13BrO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-5H2

InChI Key

LPVGZZSFMIEXDY-UHFFFAOYSA-N

SMILES

C(CCBr)CC(CO)O

Canonical SMILES

C(CCBr)CC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexane-1,2-diol can be synthesized through the bromination of 1,2-hexanediol. One common method involves refluxing 1,2-hexanediol with hydrobromic acid (HBr) in toluene at 80°C for 16 hours . This reaction selectively brominates the terminal carbon, yielding 6-bromo-1,2-hexanediol.

Industrial Production Methods

Industrial production of 6-bromo-1,2-hexanediol typically involves the use of hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexane-1,2-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form 1,2-hexanediol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 1,2-hexanediol.

    Oxidation: Hexanoic acid or hexanal.

    Reduction: 1,2-hexanediol.

Scientific Research Applications

6-Bromohexane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 6-bromo-1,2-hexanediol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

The following analysis compares 6-bromohexane-1,2-diol with structurally analogous diols, focusing on reactivity , applications , and biological activity .

Structural and Functional Group Variations

Compound Name Structure Key Functional Groups Molecular Weight (g/mol)
This compound HOCH₂CH(OH)(CH₂)₃CH₂Br -OH (1,2), -Br (6) 197.07
Ethane-1,2-diol HOCH₂CH₂OH -OH (1,2) 62.07
Propane-1,2-diol HOCH₂CH(OH)CH₃ -OH (1,2) 76.09
Cyclohexane-1,2-diol Cyclohexane with -OH at 1,2 positions -OH (1,2) 116.16
Benzene-1,2-diol (Catechol) C₆H₄(OH)₂ Aromatic -OH (1,2) 110.11

Key Observations :

  • Chain Length : The six-carbon backbone may influence solubility and steric effects compared to shorter-chain analogs (e.g., ethane-1,2-diol).
Acetalization/Ketalization Reactions

Ethane-1,2-diol and propane-1,2-diol are widely used in acetalization reactions. For example, ethane-1,2-diol achieves 99.2% conversion with cyclohexanone under CoCl₂/DH₂ catalysis, comparable to propane-1,2-diol . The bromine in this compound could alter reaction pathways by acting as a leaving group, enabling unique transformations (e.g., forming ethers or epoxides), though experimental data are lacking.

Metabolic Activation

Aromatic diols like chrysene-1,2-diol (a metabolite of polycyclic aromatic hydrocarbons) undergo epoxidation to form carcinogenic diol-epoxides . In contrast, aliphatic diols such as this compound are less studied for metabolic activation but may follow distinct pathways due to their non-aromatic structure.

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